2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide typically involves multiple steps. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties. Some examples include:
- 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide
- 2-(2,4-dioxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide .
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-23(4-2)18(26)14-24-19-16-12-8-9-13-17(16)29-20(19)21(27)25(22(24)28)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
UXCRCBDWUCXCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Origin of Product |
United States |
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